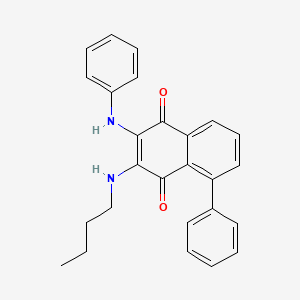![molecular formula C26H34O3Sn B14187978 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one CAS No. 923056-94-4](/img/structure/B14187978.png)
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is a chemical compound that belongs to the class of fluorenones. Fluorenones are known for their bright yellow color and are used in various chemical applications. This particular compound is characterized by the presence of a tributylstannyl group, which is a derivative of tin, and a carbonyl group attached to the fluorenone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one typically involves the reaction of fluorenone with tributylstannyl reagents under specific conditions. One common method is the palladium-catalyzed carbonylative multiple C-C bond formation reaction. This reaction is carried out under a carbon monoxide atmosphere using pre-dried glassware and purified solvents like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.
Applications De Recherche Scientifique
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of organotin intermediates, which can then participate in various chemical reactions. The carbonyl group in the fluorenone structure can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A simpler compound with a similar fluorenone structure but without the tributylstannyl group.
9H-Fluoren-9-one: Another fluorenone derivative with different substituents.
Uniqueness
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
923056-94-4 |
|---|---|
Formule moléculaire |
C26H34O3Sn |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
tributylstannyl 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C14H8O3.3C4H9.Sn/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17;3*1-3-4-2;/h1-7H,(H,16,17);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
QRERALIYPRXQKQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
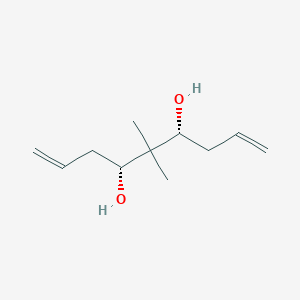
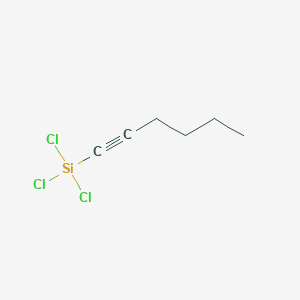

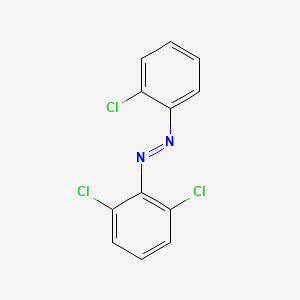
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
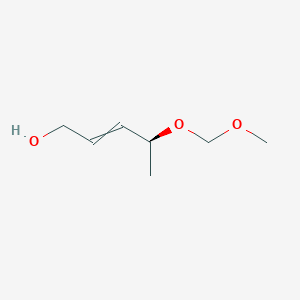
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
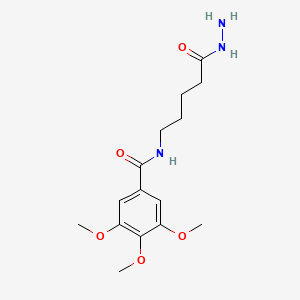
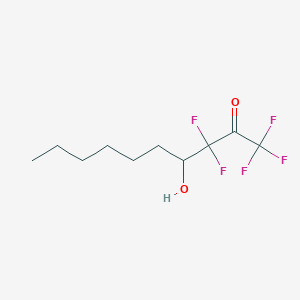
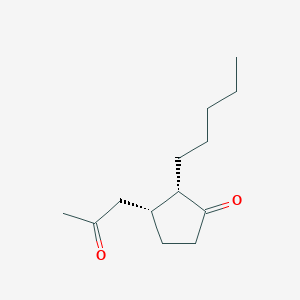
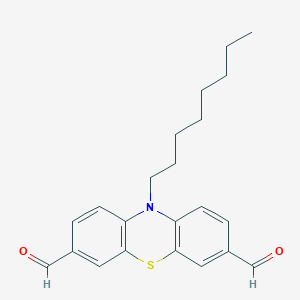
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
